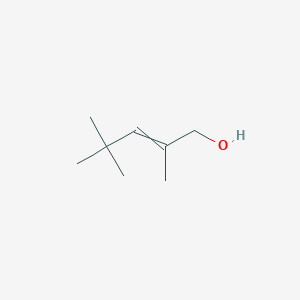
2,4,4-Trimethylpent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylpent-2-en-1-ol is an organic compound with the molecular formula C8H16O. It is a branched-chain alcohol that features a double bond at the second carbon and a hydroxyl group at the first carbon. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylpent-2-en-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of isobutyraldehyde followed by a Cannizzaro reaction. This process typically uses sodium alkoxide as a catalyst to achieve high yields and low energy consumption .
Industrial Production Methods
In industrial settings, the production of this compound often involves the dimerization of isobutylene using an Amberlyst catalyst. This method produces a mixture of iso-octenes, which can then be hydrogenated to yield the desired alcohol .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,4,4-Trimethylpent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylpent-2-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. Its double bond also makes it susceptible to addition reactions, further expanding its range of chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylpentan-1-ol: A similar compound with a hydroxyl group at the first carbon but without the double bond.
2,2,4-Trimethylpentane:
Uniqueness
2,4,4-Trimethylpent-2-en-1-ol is unique due to its combination of a double bond and a hydroxyl group, which imparts distinct reactivity and properties compared to its saturated and non-hydroxylated counterparts .
Properties
CAS No. |
51483-32-0 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2,4,4-trimethylpent-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h5,9H,6H2,1-4H3 |
InChI Key |
SRFCYTVMWHWLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


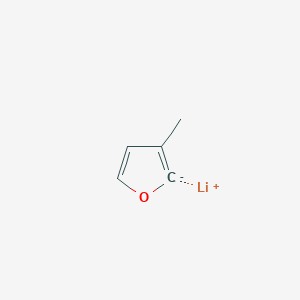
![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
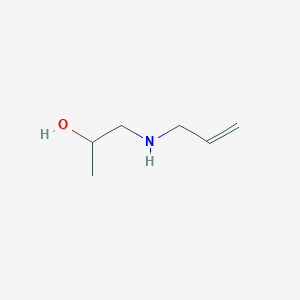
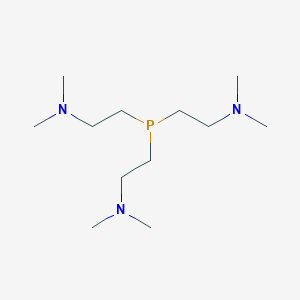


![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)
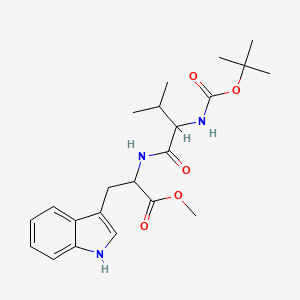



![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)


